molecular formula C8H10ClNO3 B13493078 4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride

4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B13493078
M. Wt: 203.62 g/mol
InChI Key: QNCIZVAOEYAGRL-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C8H10ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride can be achieved through several methods. One common method involves the reaction of 4-methoxy-3-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is isolated by acidification and subsequent crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-methylpyridine-2-carboxylic acid hydrochloride is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

4-methoxy-3-methylpyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-5-6(12-2)3-4-9-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H

InChI Key

QNCIZVAOEYAGRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)OC.Cl

Origin of Product

United States

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